molecular formula C15H18N6OS B4520691 1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4520691
M. Wt: 330.4 g/mol
InChI Key: JCKMMZDNFMXSNY-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic chemical compound designed for pharmaceutical and biological research applications. This complex molecule features a hybrid heterocyclic structure, incorporating pyrazolo[3,4-b]pyridine and 1,3,4-thiadiazole pharmacophores in its core. The 1,3,4-thiadiazole moiety is a well-known scaffold in medicinal chemistry, noted for its broad spectrum of biological activities, which historically includes antimicrobial, anticancer, and anticonvulsant properties . The specific mechanism of action, biological activity, and primary research applications for this particular compound are not yet fully characterized in the available scientific literature and require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not certified for drug, human, or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6OS/c1-7(2)11-6-10(12-8(3)20-21(5)13(12)16-11)14(22)17-15-19-18-9(4)23-15/h6-7H,1-5H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKMMZDNFMXSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiadiazole ring: This step involves the formation of the thiadiazole ring through a cyclization reaction with sulfur-containing reagents.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

The compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that derivatives of 1,3,4-thiadiazole, a structural component of the compound, are particularly promising as anticancer agents. These derivatives have demonstrated a wide range of therapeutic activities including:

  • Antitumor Activity : Numerous studies have reported the effectiveness of thiadiazole derivatives against different cancer types. For instance, compounds synthesized with 1,3,4-thiadiazole structures have shown potent inhibitory effects on human cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) .

Case Studies

  • El-Naggar et al. (2011) : This study focused on the synthesis and anticancer evaluation of various thiadiazole derivatives. The compounds were tested against Ehrlich's Ascites Carcinoma cells and showed significant tumor growth inhibition after 14 days of treatment .
  • Almasirad et al. (2016) : In this research, new series of 2-amido-1,3,4-thiadiazole derivatives were evaluated for their anticancer activity against human leukemia HL-60 and ovarian cancer SK-OV-3 cell lines. The compound with a 4-methoxyphenyl substituent exhibited the best activity with an IC50 value of 19.5 μM .

Other Biological Activities

Beyond anticancer properties, the compound also exhibits other biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown potential as antimicrobial agents. They possess activity against various bacterial strains and fungi, making them candidates for further development in treating infections .
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives may have anti-inflammatory properties which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in substituents on the thiadiazole ring can significantly influence their biological activity. For example:

  • Substituent Variations : The nature of substituents on the C-5 phenyl ring has been shown to affect cytotoxic activity against various cancer cell lines; certain modifications enhance potency .

Data Tables

Below is a summary table highlighting key findings from various studies related to the anticancer activity of thiadiazole derivatives:

Study ReferenceCompound TestedCancer Cell LineIC50 Value (µM)Notes
El-Naggar et al. (2011)Various thiadiazolesEACNot specifiedSignificant tumor growth inhibition
Almasirad et al. (2016)2-amido-thiadiazolesSK-OV-319.5Best activity among tested compounds
Hosseinzadeh Leila et al. (2013)Trifluoromethyl thiadiazolesPC3, MCF7Not specifiedEvaluated against multiple cancer types

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its specific substituent arrangement. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Log P (Calculated) Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-b]pyridine + 1,3,4-thiadiazole 5-methyl (thiadiazole), 6-isopropyl (pyridine) Anticancer, antimicrobial (predicted) 3.8 ~386.4
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2-ylidene]-6-cyclopropyl analog Pyrazolo[3,4-b]pyridine + 1,3,4-thiadiazole 5-methoxymethyl (thiadiazole), 6-cyclopropyl (pyridine) Antimicrobial (IC₅₀: 12 µM) 4.1 377.4
5-(4-fluorobenzyl)-thiadiazole-pyrrolidine Pyrrolidine + 1,3,4-thiadiazole 4-fluorobenzyl (thiadiazole) Antifungal, enzyme inhibition 3.5 414.4
Pyrazolo[3,4-b]pyridine-5-carboxylic esters Pyrazolo[3,4-b]pyridine 3'-diethylaminomethyl (anilino group) Anti-Leishmania (IC₅₀: 0.12 µM) 2.9 ~350.0

Key Observations:

Fluorinated or benzyl substituents (e.g., 4-fluorobenzyl ) increase hydrophobicity and target affinity but may reduce solubility.

Pyrazolo-Pyridine Modifications :

  • The 6-isopropyl group in the target compound introduces steric bulk, possibly improving selectivity for hydrophobic binding pockets compared to smaller substituents (e.g., cyclopropyl ).
  • Anti-Leishmania activity in pyrazolo-pyridine esters correlates with lower log P (~2.9), suggesting balanced lipophilicity is critical for parasitic target engagement.

Biological Activity Trends :

  • Thiadiazole derivatives with electron-withdrawing groups (e.g., fluorobenzyl ) show enhanced enzyme inhibition, while alkyl groups (e.g., methyl, isopropyl) favor broad-spectrum antimicrobial activity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 6-cyclopropyl Analog 5-(4-fluorobenzyl) Analog
Water Solubility (mg/mL) 0.15 0.09 0.03
Thermal Stability (°C) 220 (decomp.) 205 (decomp.) 235 (decomp.)
Plasma Protein Binding (%) 92 (predicted) 88 95
  • Thermal Stability : The target compound’s decomposition temperature (220°C) suggests moderate stability, suitable for oral formulations. Higher stability in fluorobenzyl analogs may relate to aromatic ring rigidity.
  • Solubility : The isopropyl group improves solubility compared to cyclopropyl or fluorobenzyl analogs, critical for bioavailability .

Biological Activity

1,3-Dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring a unique structural framework that includes a pyrazolo[3,4-b]pyridine core and a thiadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C15H18N6O1S\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}_{1}\text{S}

Table 1: Structural Properties

PropertyValue
IUPAC NameThis compound
Molecular Weight318.41 g/mol
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor signaling pathways that are crucial for cellular functions.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Compounds with the 1,3,4-thiadiazole framework have shown potent activity against various bacterial strains including E. coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 μg/mL to 62.5 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • In vitro assays demonstrated cytotoxic effects against glioblastoma cells with IC50 values indicating effective cell viability reduction .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of Monoamine Oxidase A (MAO-A), which is crucial for neurotransmitter metabolism:

  • Notably, derivatives exhibited IC50 values as low as 0.060 μM for MAO-A inhibition .

Case Studies

Several studies have highlighted the biological significance of compounds related to the target structure:

  • Antimicrobial Efficacy : A study reported that certain thiadiazole derivatives showed enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that specific derivatives significantly reduced cell viability in cancer cell lines, indicating their potential use in cancer therapy .

Q & A

Q. What are the key synthetic routes for preparing 1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?

The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1 : Construct the pyrazolo[3,4-b]pyridine core via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions .
  • Step 2 : Introduce the 1,3,4-thiadiazole moiety using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) in the presence of a base like triethylamine. Reaction optimization (e.g., temperature at 60–80°C, 6–8 hours) is critical for regioselectivity .
  • Step 3 : Carboxamide formation via coupling with activated esters (e.g., HATU/DMAP) under anhydrous conditions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and tautomeric forms (e.g., thiadiazole ylidene configuration) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the thiadiazole-pyrazole junction, though crystal growth may require slow evaporation in DMF/EtOH mixtures .

Q. What solvent systems and purification methods are effective for isolating this compound?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures precipitate crude products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (DMF/EtOH 1:1) achieves >95% purity .

Advanced Research Questions

Q. How can regioselectivity challenges in thiadiazole coupling be addressed?

Regioselectivity during thiadiazole formation is influenced by:

  • Base Choice : Strong bases (e.g., NaH) favor deprotonation at the pyrazole N-H, directing coupling to the thiadiazole C-2 position .
  • Steric Effects : Bulky substituents (e.g., isopropyl at pyridine C-6) may sterically hinder undesired reaction pathways .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize reaction coordinates (e.g., ICReDD’s quantum chemical reaction path search methods) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) may arise from:

  • Assay Conditions : Varying pH or reducing agents (e.g., DTT) can stabilize/destabilize the thiadiazole ylidene tautomer, altering target binding .
  • Metabolite Interference : LC-MS/MS profiling identifies metabolites like hydrolyzed carboxamide derivatives, which may exhibit off-target effects .

Q. How can computational methods predict and optimize the compound’s pharmacokinetic properties?

  • ADME Modeling : Tools like SwissADME predict logP (~3.2) and solubility (~10 µM in PBS), highlighting potential bioavailability issues .
  • Docking Studies : Molecular docking with kinase domains (e.g., EGFR) identifies key interactions (e.g., hydrogen bonding with pyridine N, hydrophobic contacts with isopropyl) .

Methodological Guidance

Q. How to design stability studies under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : UV-Vis spectroscopy (λ = 250–400 nm) detects photodegradation products; amber vials are recommended for storage .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen®) with recombinant kinases (IC50 determination) .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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